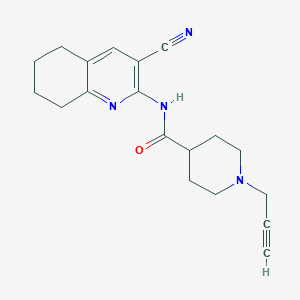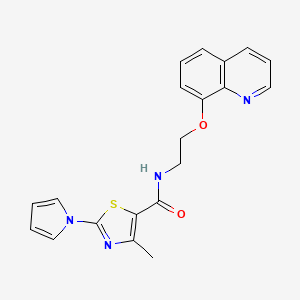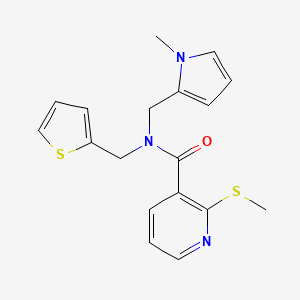
1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Similarly, new compounds related to thiazole are being synthesized .Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The substitution of various groups on the isoxazole ring imparts different activity . Similarly, the C-5 atom of the thiazole can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structural similarities, exploring their chemical reactions and potential for further modification. For instance, studies on the synthesis of Nα-urethane-protected β- and γ-amino acids from related pyrrolidine and piperidine diones have demonstrated efficient methodologies for generating amino acid derivatives with high yields and purities, using one-pot procedures (Cal et al., 2012). Furthermore, the synthesis of novel sulfur-bearing isoxazole- or pyrazole-based ligands and their coordination chemistry with metals like Cu(I) and Zn(II) have been explored to study their structural and luminescent properties (Urdaneta et al., 2015).
Biological and Antimicrobial Activities
The antimicrobial activity of derivatives incorporating piperidine or pyrrolidine rings has been investigated, showing strong activity against various microbial strains. This includes studies on the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives and their observed strong antimicrobial effects, indicating a clear relationship between structure and activity (Krolenko et al., 2016).
Anticonvulsant and Neurological Applications
Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticonvulsant activities. For example, studies have shown that new derivatives of pyrrolidine-2,5-diones exhibit significant anticonvulsant effects in various seizure models, highlighting their potential in developing new treatments for epilepsy (Kamiński et al., 2011). Additionally, the synthesis and preliminary safety evaluation of N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives have provided insights into their anticonvulsant properties and mechanisms of action, suggesting their therapeutic potential (Rybka et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c19-12-1-2-13(20)18(12)9-14(21)17-6-3-11(4-7-17)10-23-15-16-5-8-22-15/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBUDLPEFJSLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763078.png)


![3-((2E)but-2-enyl)-8-(2,3-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2763084.png)

![2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2763087.png)


![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
![2-[(4-Chlorobenzyl)amino]benzenecarboxamide](/img/structure/B2763091.png)


![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)